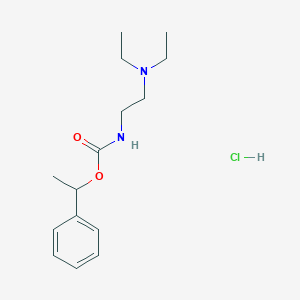
1-Phenylethyl (2-(diethylamino)ethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride, (-)- (9CI) is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.8242 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-(diethylamino)ethylamine with phenyl chloroformate to form the corresponding carbamate ester. This reaction typically occurs under controlled conditions with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride can be compared with other similar compounds such as:
Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
Carbamic acid, 2-(dimethylamino)ethyl ester: This compound differs in the amine group, which can affect its reactivity and applications.
Propiedades
Número CAS |
101491-65-0 |
|---|---|
Fórmula molecular |
C15H25ClN2O2 |
Peso molecular |
300.82 g/mol |
Nombre IUPAC |
1-phenylethyl N-[2-(diethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
Clave InChI |
JOFXZHOHDBVQQS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)OC(C)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















